N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anticancer Potential
Studies have indicated the potential of thiazole derivatives, including benzo[d]thiazol structures, in cancer treatment. They have shown efficacy in inducing apoptosis, decreasing cell growth, and preventing angiogenesis in various cancer cell lines. Particularly, α-adrenoceptor antagonists with thiazole structures have demonstrated antitumor effects largely independent of α1-blockade, proposing targets such as VEGF, EGFR, HER2/Neu, and caspase 8/3. However, further clinical trials are needed to confirm these properties in human studies (Batty et al., 2016).
Antibacterial Applications
Thiazole compounds are known for their diverse therapeutic activities, including potent antibacterial properties. Modifications at different positions of the thiazole ring generate molecules with strong antibacterial activities, highlighting the significance of thiazole derivatives in developing new antibacterial agents (Kashyap et al., 2018).
Antiproliferative and Antitumor Activities
Thiazole and oxazole derivatives have garnered attention due to their wide range of biological activities, including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. A systematic review emphasizes their antiproliferative and antitumor activities, with several promising compounds identified containing thiazole nuclei or derivatives (Guerrero-Pepinosa et al., 2021).
Chemopreventive Properties
Thiazole structures are prevalent in African medicinal spices and vegetables, which have been reported to tackle malignant diseases effectively. The cytotoxic effects include induction of apoptosis, disruption of mitochondrial membrane potential, and generation of reactive oxygen species, suggesting the role of thiazole structures in cancer chemoprevention (Kuete et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this include a reduction in inflammation and associated symptoms .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and associated symptoms .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory activity . They are known to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . This suggests that N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may interact with COX enzymes and other related biomolecules.
Cellular Effects
Given its potential anti-inflammatory properties, it may influence cell function by modulating inflammatory responses
Molecular Mechanism
Based on its structural similarity to other benzothiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c26-19(14-5-6-15-17(11-14)24-28-23-15)21-12-13-7-9-25(10-8-13)20-22-16-3-1-2-4-18(16)27-20/h1-6,11,13H,7-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRURCOIZXLPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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